REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][S:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)C.C(O)(=O)C>O>[CH3:14][O:13][C:9]1[CH:8]=[C:7]([S:6][CH2:5][CH:4]=[O:3])[CH:12]=[CH:11][CH:10]=1
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Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CSC1=CC(=CC=C1)OC)OCC
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Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux temperature under nitrogen for 45 min
|
Duration
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45 min
|
Type
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EXTRACTION
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Details
|
extracted with tert-butyl methyl ether (3×40 mL)
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Type
|
TEMPERATURE
|
Details
|
The combined extracts were cooled to <5° C.
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Type
|
WASH
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Details
|
washed with 5% aqueous sodium carbonate solution, water, and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)SCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |